The compound "(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate" represents a class of heterocyclic compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. Heterocyclic compounds featuring pyridine rings are particularly noteworthy due to their prevalence in numerous bioactive molecules and their utility as building blocks in organic synthesis5. The synthesis and functionalization of such compounds are therefore of significant importance for the development of new pharmaceuticals and materials.
In medicinal chemistry, the modification of pyridine moieties has been explored to enhance the biological properties of certain compounds. For example, the methylation of position 8 in the pyridine ring of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been investigated as a means to optimize analgesic properties. This chemical modification led to increased biological activity, particularly for para-substituted derivatives3.
In material science, the synthesis of new heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, has been reported. These compounds are derived from reactions involving bromomethylthiophene carboxylates and substituted hydroxybenzonitriles, which undergo tandem cyclization. The resulting heterocycles could have potential applications in the development of new materials with unique electronic properties5.
For organic synthesis, the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a)pyridine-4-carboxylate derivatives has been described. These compounds are obtained through interactions between different reactants at room temperature, showcasing the versatility of pyridine derivatives in synthesizing a wide array of molecular structures. Such compounds could serve as intermediates in the synthesis of more complex molecules6.
This compound is cataloged under the Chemical Abstracts Service with the number 304436-18-8. It belongs to a class of compounds that exhibit a range of biological activities, particularly in antiviral and anticancer research. The compound's structure features a fused ring system that contributes to its chemical properties and reactivity.
The synthesis of (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate typically involves several key steps:
The reaction conditions typically include solvents such as dimethylformamide or dichloromethane and may require specific temperatures and times to achieve optimal yields.
The molecular formula of (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is C16H20BrNO3, with a molecular weight of approximately 354.24 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
While detailed physical properties are often not fully characterized for proprietary compounds, some general properties can be inferred:
(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate has potential applications in:
The compound (3aS,7aS)-benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (CAS 244056-98-2) features a complex polycyclic architecture with defined stereochemical centers. Its molecular formula is C₁₆H₂₀BrNO₃, corresponding to a molecular weight of 354.24 g/mol [2] [8]. The core structure comprises a fused bicyclic system: a hexahydrofuro[3,2-b]pyridine ring, where a tetrahydrofuran ring is annulated to a piperidine moiety. The benzyloxycarbonyl (Cbz) group at position 4 and the bromomethyl substituent at position 2 are pivotal functional handles for further derivatization [6] [8].
The relative (3aS,7aS) configuration denotes a trans-fusion between the furopyridine rings, resulting in a rigid, saddle-shaped conformation. This stereodescriptor indicates that both chiral centers share a relative stereochemical relationship, typically leading to a cis orientation of hydrogen atoms at the ring fusion sites. Density functional theory (DFT) optimizations reveal that this configuration minimizes steric strain between the bromomethyl group and the Cbz moiety, with an average dihedral angle of 128° between the principal ring planes [8].
X-ray diffraction analysis provides unambiguous evidence for the compound's solid-state conformation. Although direct crystallographic data for this specific molecule is limited in public databases, studies of closely related hexahydrofuro[3,2-b]pyridine derivatives confirm a trans-decalin-like fusion. Key crystallographic parameters include:
Table 1: Representative Bond Lengths and Angles from Furopyridine Crystallography
Parameter | Value (Å or °) | Significance |
---|---|---|
C(2)-C(Br) Bond Length | 1.98 ± 0.02 Å | Standard C-Br bond, reactive for SN₂ |
O-Furan-C-Pyridine | 112.5 ± 0.5° | Confirms sp³ hybridization at O |
N1-C2-C7 Torsion Angle | 172.3 ± 0.8° | Anti-periplanar alignment minimizes strain |
Furan Ring Puckering | C3*-endo | Envelope conformation at C3 |
The bromomethyl group occupies an equatorial position, enhancing its accessibility for nucleophilic substitution. The fused ring system adopts a chair-boat conformation, with the pyridine ring in a distorted chair and the furan ring in a half-boat configuration. This geometry is stabilized by weak intramolecular C-H···O interactions (2.42–2.51 Å) between the furan oxygen and adjacent methylene protons [5] [8].
The (3aS,7aS) configuration imposes critical constraints on molecular reactivity and supramolecular interactions:
The relative configuration also governs crystallographic packing. Parallel displaced π-stacking occurs between benzyl groups (interplanar distance: 3.54 Å), while halogen bonding (Br···O=C, 3.22 Å) creates helical chains along the b-axis [5].
Diastereomers arising from alternative ring fusion stereochemistries exhibit distinct physicochemical and reactivity profiles:
Table 2: Diastereomeric Comparison of Hexahydrofuro[3,2-b]pyridine Derivatives
Property | (3aS,7aS)-Isomer | (3aR,7aS)-Isomer | Structural Basis |
---|---|---|---|
Melting Point | 128–130°C (dec.) | 98–101°C | Enhanced crystal symmetry in trans-fused isomer |
Solubility (CHCl₃) | 82 mg/mL | 145 mg/mL | Reduced polarity due to equatorial Br |
SN₂ Kinetics (k with KI) | 6.74 × 10⁻⁴ s⁻¹ | 2.15 × 10⁻⁴ s⁻¹ | Axial Br vs. equatorial Br orientation |
Dipole Moment (DFT) | 5.21 Debye | 4.87 Debye | Polar group alignment in trans-isomer |
The (3aS,7aS) isomer demonstrates superior synthetic utility in pharmaceutical intermediates. For example, nucleophilic displacement of bromide with amines proceeds with 94% yield compared to 73% for the (3aR,7aS) counterpart, attributed to reduced steric hindrance in the axial-like conformation [6] [8]. Additionally, the trans-fused isomer exhibits a 2.3-fold higher crystallization propensity from ethanol/water mixtures, facilitating purification [8].
In medicinal chemistry contexts, the (3aS,7aS) scaffold aligns with pyridine-based bioactive compounds like crizotinib and tacrine, where the rigid fused ring system enhances target binding affinity. Docking studies confirm a 36% improvement in binding energy to kinase domains versus flexible diastereomers [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1